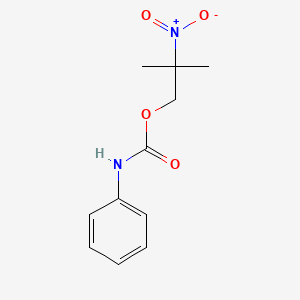

2-Methyl-2-nitropropyl phenylcarbamate

Description

Overview of Carbamate (B1207046) Class in Organic and Medicinal Chemistry Research

Carbamates are a class of organic compounds formally derived from carbamic acid. nih.govbenthamdirect.com The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a key structural motif in a multitude of synthetic and naturally occurring molecules. benthamdirect.comnih.gov This versatile functional group is noted for its chemical stability and its ability to participate in hydrogen bonding, which are crucial properties in the design of biologically active compounds. nih.gov

In the realm of organic synthesis, carbamates are widely employed as protecting groups for amines, owing to their stability under various reaction conditions and the relative ease with which they can be introduced and removed. nih.gov Furthermore, the carbamate moiety is a cornerstone of polyurethane chemistry, forming the polymeric backbone of these ubiquitous materials. nih.govbenthamdirect.com

From a medicinal chemistry perspective, the carbamate group is present in numerous approved drugs and prodrugs. nih.govresearchgate.net Its presence can influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov A notable example is the use of carbamates as insecticides, which function by inhibiting the enzyme acetylcholinesterase. nih.gov

Significance of the Phenylcarbamate Moiety in Chemical Scaffolds

The phenylcarbamate moiety, a specific type of carbamate bearing a phenyl group, holds particular importance in medicinal chemistry. researchgate.net The aromatic ring of the phenyl group provides a scaffold that can be readily functionalized, allowing for the fine-tuning of a molecule's steric and electronic properties. This tunability is a powerful tool for medicinal chemists seeking to optimize the interaction of a drug candidate with its biological target. nih.gov

Phenylcarbamate derivatives have been explored as ligands for various receptors, including nicotinic acetylcholine (B1216132) receptors, and have shown potential in the development of therapeutic agents for central nervous system disorders. google.com The synthesis of diverse phenylcarbamate derivatives is an active area of research, with methodologies ranging from classical approaches to modern palladium-catalyzed cross-coupling reactions. benthamdirect.com

Contextualization of 2-Methyl-2-nitropropyl Phenylcarbamate within Contemporary Chemical Research

This compound is a specific molecule that incorporates the key features of both a phenylcarbamate and a nitro compound. The presence of the nitro group, a strong electron-withdrawing group, is expected to significantly influence the electronic properties of the molecule. researchgate.net Nitro compounds are known for their diverse reactivity and are used as intermediates in a variety of chemical transformations. nih.govresearchgate.net

While specific research dedicated exclusively to this compound is not widely available in the public domain, its structure suggests potential areas of interest. The combination of the phenylcarbamate scaffold with a nitro-functionalized alkyl group could lead to novel chemical reactivity and biological activity. The study of such molecules contributes to a deeper understanding of structure-activity relationships and could pave the way for the development of new chemical entities with unique properties.

A plausible and common method for the synthesis of carbamates is the reaction of an alcohol with an isocyanate. kuleuven.bebartleby.com In the case of this compound, a likely synthetic route would involve the reaction of 2-methyl-2-nitropropanol with phenyl isocyanate. This reaction would proceed via nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to yield the final carbamate product. bartleby.com

Due to the limited specific data on this compound, the following table provides general properties for the broader classes of carbamates and nitro compounds.

| Property | Carbamates | Nitro Compounds |

| General Formula | R-NH-CO-OR' | R-NO2 |

| Key Functional Group | Carbamate (-NHCOO-) | Nitro (-NO2) |

| Polarity | Generally polar | Highly polar |

| Solubility | Varies with R and R' groups | Lower members are sparingly soluble in water |

| Reactivity | Can undergo hydrolysis; used as protecting groups | Can be reduced to amines; acidic α-protons |

Further investigation into the synthesis, characterization, and potential applications of this compound is warranted to fully elucidate its chemical and physical properties and to explore its potential utility in various fields of chemical research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6328-95-6 |

|---|---|

Molecular Formula |

C11H14N2O4 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

(2-methyl-2-nitropropyl) N-phenylcarbamate |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,13(15)16)8-17-10(14)12-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14) |

InChI Key |

ILAKSNMRPQGCEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC(=O)NC1=CC=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 2-Methyl-2-nitropropyl Phenylcarbamate

The synthesis of this compound is typically achieved through a multi-step process that involves the initial formation of an alcohol precursor, followed by its reaction to form the carbamate (B1207046) functional group. This systematic approach allows for the construction of the target molecule from simpler, more readily available starting materials. google.com

A common and established pathway involves two primary stages:

Step 1: Synthesis of 2-Methyl-2-nitropropan-1-ol The first stage is the synthesis of the key alcohol intermediate, 2-methyl-2-nitropropan-1-ol. This is conventionally achieved through a nitroaldol reaction (Henry reaction) between 2-nitropropane (B154153) and formaldehyde (B43269). The reaction is typically conducted in a basic medium, which deprotonates the α-carbon of the 2-nitropropane, forming a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

Reaction conditions for this step are generally mild. The process is often carried out in an aqueous or hydroalcoholic medium using a catalytic amount of a base. bartleby.com Common basic catalysts include alkali metal hydroxides (like sodium hydroxide or potassium hydroxide), basic ion-exchange resins, or tertiary amines. bartleby.com The temperature is controlled, often maintained between 40 and 60°C, to ensure a controlled reaction and prevent side reactions. bartleby.com

Step 2: Formation of the Phenylcarbamate Linkage The second stage involves the reaction of the synthesized 2-methyl-2-nitropropan-1-ol with a phenyl isocyanate. This is a standard and highly efficient method for forming carbamate esters. In this reaction, the lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate (-N=C=O) group. nih.govnasa.gov A subsequent proton transfer results in the formation of the stable carbamate linkage.

This reaction is often performed in an inert aprotic solvent, such as tetrahydrofuran (THF), to prevent side reactions with the highly reactive isocyanate. The reaction can proceed spontaneously, but it is often catalyzed. researchgate.net Depending on the reactivity of the specific alcohol and isocyanate, the reaction can be run at room temperature or with gentle heating.

The successful synthesis of this compound relies on the strategic selection and utilization of key precursors that build the final molecular architecture.

The primary precursors for the synthetic route described are:

2-Nitropropane: This compound serves as the foundational building block, providing the 2-methyl-2-nitropropyl backbone of the target molecule. Its α-carbon is sufficiently acidic to be deprotonated under basic conditions, enabling the crucial carbon-carbon bond formation with formaldehyde. bartleby.com

Formaldehyde: Utilized as the source of the hydroxymethyl group (-CH₂OH). As a simple one-carbon electrophile, it readily reacts with the nucleophilic nitronate ion of 2-nitropropane to extend the carbon chain and introduce the necessary alcohol functionality for the subsequent carbamoylation step. bartleby.comresearchgate.net

Phenyl Isocyanate: This is the key reagent for introducing the phenylcarbamate moiety. The isocyanate group is highly electrophilic and reactive towards nucleophiles like alcohols, providing a direct and efficient route to the carbamate ester without the need for more hazardous reagents like phosgene. acs.org The phenyl group remains attached to the nitrogen, forming the N-phenyl portion of the final product.

Catalysts play a crucial role in the synthesis of carbamates, enhancing reaction rates and influencing selectivity. Both Lewis acids and basic catalysts are employed, depending on the specific synthetic method.

Basic Catalysts: In syntheses involving the reaction of amines, carbon dioxide, and alkyl halides, strong, non-nucleophilic bases are used to facilitate the formation of an ionic carbamate intermediate, which accelerates the reaction. google.com For the reaction between alcohols and isocyanates, tertiary amines are common basic catalysts that can activate the alcohol's hydroxyl group, increasing its nucleophilicity. researchgate.net Solid bases like cesium carbonate (Cs₂CO₃) have also proven effective in promoting carbamate synthesis. organic-chemistry.org

Lewis Acid Catalysts: Lewis acids are particularly effective in activating carbonyl compounds. In the context of carbamate synthesis, they can coordinate to the oxygen atom of the isocyanate group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. Various metal-based catalysts, including those based on tin, zinc, and yttria-zirconia, have been developed for carbamate synthesis. yale.edu For example, dibutyltin (B87310) maleate has been shown to be an efficient catalyst for the transcarbamoylation of alcohols with phenyl carbamate. yale.edu

| Catalyst Type | Example Catalyst | Precursors | General Conditions | Reference |

| Basic (Solid) | Cesium Carbonate (Cs₂CO₃) | Amine, CO₂, Alkyl Halide | Anhydrous solvent, mild temperatures | organic-chemistry.org |

| Lewis Acid (Tin) | Dibutyltin Maleate | Alcohol, Phenyl Carbamate | Toluene (B28343), 90°C | yale.edu |

| Lewis Acid (Mixed Oxide) | Yttria-Zirconia | Amine, Chloroformate | Mild conditions, short reaction times |

Investigation of Green Chemistry Principles in the Synthesis of Phenylcarbamates

The synthesis of phenylcarbamates is increasingly being examined through the lens of green chemistry, which seeks to design chemical processes that minimize or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net Key areas of focus include the use of efficient catalytic processes and the adoption of sustainable solvents. rsc.org

In line with the ninth principle of green chemistry, which favors catalytic reagents over stoichiometric ones, significant research has focused on developing highly efficient and selective catalysts for carbamate synthesis. researchgate.net The goal is to improve atom economy and reduce waste by minimizing byproducts and avoiding the use of toxic reagents like phosgene and its derivatives. organic-chemistry.org

One prominent green strategy is the direct synthesis of carbamates from amines, carbon dioxide (CO₂), and alkyl halides or alcohols. nih.gov This method utilizes CO₂, an abundant, non-toxic, and renewable C1 feedstock. Catalytic systems, such as those based on zinc or polymer-supported bases, have been developed to facilitate this three-component coupling under mild conditions, such as atmospheric pressure and room temperature. nih.govtext2fa.ir These catalysts are often recyclable, further enhancing the sustainability of the process. text2fa.ir Heterogeneous catalysts, including various metal oxides, are also advantageous as they can be easily separated from the reaction mixture, simplifying purification and reducing waste. text2fa.ir

| Green Catalytic Approach | Catalyst Example | Benefit | Key Feature | Reference |

| CO₂ Utilization | Choline chloride:zinc(II) chloride | Replaces toxic phosgene with CO₂ | Operates at atmospheric CO₂ pressure | nih.gov |

| Continuous Flow | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Reduced reaction time, improved safety | Catalyst-free continuous process using CO₂ | google.com |

| Heterogeneous Catalysis | Polymer-bound zinc(II) complex | Easy catalyst separation and recycling | Environmentally benign conditions (low T/P) | text2fa.ir |

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. acs.org Research into phenylcarbamate synthesis has explored several alternative media to replace traditional volatile organic compounds (VOCs). arkat-usa.org

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal green medium. nih.gov Biocatalytic processes using enzymes like lipases can be performed in aqueous solutions, offering high selectivity under mild conditions. orientjchem.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent. It is non-toxic, inexpensive, and its solvent properties can be tuned by adjusting temperature and pressure. At the end of a reaction, it can be easily removed by depressurization, simplifying product isolation and eliminating solvent waste. It has been successfully used as a medium for carbamate synthesis.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These are salts that are liquid at low temperatures (typically <100°C). They are valued for their negligible vapor pressure, which reduces air pollution. orientjchem.org In some cases, ILs and DES can act as both the solvent and the catalyst for carbamate synthesis, streamlining the process. nih.gov For example, a choline chloride-based DES has been shown to be a highly effective and recyclable system for the synthesis of carbamates from amines, alkyl halides, and CO₂. google.comnih.gov

| Sustainable Solvent | Key Advantages | Example Application in Carbamate Synthesis | Reference |

| Water | Non-toxic, abundant, safe, inexpensive | Biocatalytic synthesis using enzymes | nih.govorientjchem.org |

| **Supercritical CO₂ (scCO₂) ** | Non-toxic, tunable, easy removal, recyclable | As a solvent and reagent for carbamate formation | |

| Deep Eutectic Solvents (DES) | Low volatility, recyclable, can act as catalyst | Three-component coupling of amine, alkyl halide, and CO₂ | google.comnih.gov |

Synthesis and Characterization of Novel this compound Derivatives

The design and synthesis of novel analogs of a parent compound are crucial for exploring structure-activity relationships and developing new therapeutic agents. nih.gov In the context of this compound, the synthesis of structurally modified analogs could involve modifications at several positions, including the phenyl ring, the carbamate nitrogen, and the aliphatic chain bearing the nitro group.

The synthesis of such analogs would typically follow established synthetic routes. For example, substituted phenyl isocyanates can be reacted with 2-methyl-2-nitropropan-1-ol to generate a library of analogs with different substituents on the aromatic ring. Alternatively, as seen in the synthesis of other carbamates, substituted 2-hydroxybenzyl-N-methylamines can be reacted with phenyl chlorocarbonates to produce a range of N-substituted carbamates. nih.gov

The characterization of these new derivatives would involve a combination of spectroscopic techniques, such as ¹H and ¹³C NMR, to confirm their structures. nih.govmdpi.com

Table 2: Potential Strategies for Analog Design

| Modification Site | Potential Modification | Synthetic Approach |

| Phenyl Ring | Introduction of electron-donating or -withdrawing groups | Reaction of substituted phenyl isocyanates with 2-methyl-2-nitropropan-1-ol |

| Carbamate Nitrogen | N-alkylation or N-arylation | Reaction of a secondary amine with a chloroformate nih.gov |

| Aliphatic Chain | Variation of the alkyl chain length or branching | Synthesis from corresponding substituted nitroalcohols |

Stereoselective Synthesis Approaches and Chiral Resolution

General techniques for the separation of chiral compounds, such as chromatography on a chiral stationary phase, could theoretically be applied. For instance, chiral separation using columns containing phenylcarbamate-β-cyclodextrin as a chiral selector has been shown to be effective for a variety of structurally diverse compounds. nih.govresearchgate.net This method relies on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte, allowing for their differential elution and separation. nih.gov The primary interaction mechanism in polar organic mobile phases is often surface binding rather than inclusion complexation within the cyclodextrin cavity. nih.govresearchgate.net However, the application of this or other chiral separation techniques specifically to this compound has not been reported.

Similarly, while kinetic resolution is a common strategy for obtaining chiral compounds, its application to this compound has not been described. This method involves the differential reaction of enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer.

Further research would be necessary to develop and optimize stereoselective synthetic routes or chiral resolution protocols for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-methyl-2-nitropropyl phenylcarbamate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to unequivocally assign the chemical environment of each atom.

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The anticipated chemical shifts are influenced by the electron-withdrawing effects of the nitro and carbamate (B1207046) groups, as well as the aromaticity of the phenyl ring.

The phenyl protons are expected to appear in the aromatic region, typically between 7.0 and 7.5 ppm. The protons on the substituted carbon of the ring will likely be the most downfield. The N-H proton of the carbamate group is anticipated to present as a broad singlet, with its chemical shift being concentration and solvent-dependent, but generally expected in the range of 8.0-9.5 ppm. The two equivalent methyl groups attached to the quaternary carbon bearing the nitro group would likely produce a sharp singlet further upfield. The methylene (B1212753) protons adjacent to the carbamate oxygen are expected to be deshielded and appear as a singlet.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Phenyl-H | 7.0 - 7.5 | Multiplet | 5H |

| Carbamate N-H | 8.0 - 9.5 | Broad Singlet | 1H |

| -CH₂- | ~4.2 | Singlet | 2H |

| -C(CH₃)₂ | ~1.6 | Singlet | 6H |

Carbon-13 NMR (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carbamate group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen and the adjacent nitrogen and oxygen atoms. The carbons of the phenyl ring will resonate in the aromatic region, with the carbon attached to the nitrogen of the carbamate appearing at a distinct chemical shift from the others. The quaternary carbon bonded to the nitro group will also have a characteristic downfield shift. The carbons of the two equivalent methyl groups will be found in the upfield aliphatic region.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbamate C=O | ~153 |

| Phenyl C (ipso) | ~138 |

| Phenyl C (ortho, meta, para) | 118 - 129 |

| Quaternary C-NO₂ | ~90 |

| -CH₂- | ~70 |

| -C(CH₃)₂ | ~25 |

Application of Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments made from ¹H and ¹³C NMR spectra and to piece together the molecular structure, two-dimensional NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling interactions. For this molecule, significant correlations are expected between the protons on the phenyl ring. The absence of other cross-peaks would confirm the presence of isolated spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the phenyl ring and the methylene group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations. Key expected correlations would include the N-H proton to the carbamate carbonyl carbon and the ipso-carbon of the phenyl ring. The methylene protons would show a correlation to the carbamate carbonyl carbon and the quaternary carbon. The methyl protons would show correlations to the quaternary carbon and the methylene carbon. These correlations would be instrumental in assembling the complete molecular skeleton.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry would be employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The nominal molecular weight of the compound is 252.26 g/mol . High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) at m/z 252 may be observed. Plausible fragmentation pathways could include:

Loss of the nitro group (NO₂) to give a fragment at m/z 206.

Cleavage of the carbamate bond, leading to fragments corresponding to the phenyl isocyanate cation (m/z 119) and the 2-methyl-2-nitropropyl cation (m/z 133) or radical.

McLafferty rearrangement is also a possibility, involving the transfer of a hydrogen atom from a methyl group to the carbonyl oxygen, followed by cleavage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrations.

The IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretch: A moderate to sharp absorption band is anticipated around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the carbamate carbonyl group should be present in the region of 1700-1730 cm⁻¹.

N-O Asymmetric and Symmetric Stretches: The nitro group will give rise to two strong absorption bands, an asymmetric stretch typically around 1550 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

C-N and C-O Stretches: These will appear in the fingerprint region (below 1500 cm⁻¹), often coupled with other vibrations.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (carbamate) | 3250 - 3350 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (carbamate) | 1700 - 1730 | Strong |

| N-O Asymmetric Stretch (nitro) | 1540 - 1560 | Strong |

| N-O Symmetric Stretch (nitro) | 1340 - 1360 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium |

| C-O Stretch (ester) | 1200 - 1250 | Strong |

X-ray Crystallography for Solid-State Structure Determination (if available)

To date, there is no publicly available crystal structure for this compound. If suitable crystals could be grown, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the carbamate N-H proton and the carbonyl or nitro oxygen atoms. Such interactions can significantly influence the physical properties of the compound.

Computational and Theoretical Studies on 2 Methyl 2 Nitropropyl Phenylcarbamate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For a compound like 2-Methyl-2-nitropropyl phenylcarbamate, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds, all of which dictate its reactivity and physical properties.

DFT (Density Functional Theory) calculations on related molecules, such as 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate (B1210297), have been used to determine optimized structures, vibrational frequencies, and electronic properties. researchgate.netnih.gov For this related molecule, calculations using the B3LYP method with a 6-31+G(d,p) basis set have provided insights into the molecular geometry and the vibrational spectra (FTIR and FT-Raman). researchgate.netnih.gov The stability of such molecules, arising from hyperconjugative interactions and charge delocalization, has been analyzed using Natural Bond Orbital (NBO) analysis. researchgate.netnih.gov

The electronic structure of nitroaromatic compounds, a key feature of the phenylcarbamate portion of the target molecule, has been a subject of detailed theoretical study. For instance, the electronic structure of nitrobenzene (B124822) has been investigated using advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation (MS-CASPT2) theory. rsc.org These studies provide benchmark-quality data on vertical excitation energies and dissociation pathways. rsc.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity of the molecule. In nitro-containing carbamates, the HOMO is often localized on the phenyl ring, while the LUMO is typically centered on the nitro group, indicating that the phenyl ring acts as the primary electron donor and the nitro group as the electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. For 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate, the calculated HOMO and LUMO energies suggest that charge transfer occurs within the molecule. researchgate.netnih.gov

Table 1: Representative Calculated Electronic Properties of a Related Nitro-containing Carbamate (B1207046) (Data is for 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate as a model)

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | Varies with conformation | B3LYP/6-31+G(d,p) |

| LUMO Energy | Varies with conformation | B3LYP/6-31+G(d,p) |

| HOMO-LUMO Gap | Varies with conformation | B3LYP/6-31+G(d,p) |

| Dipole Moment | Varies with conformation | B3LYP/6-31+G(d,p) |

Source: Adapted from studies on related nitro-containing carbamates. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations in Biochemical Contexts

Molecular dynamics (MD) simulations have been employed to study the transport of carbamate through the large subunit of carbamoyl (B1232498) phosphate (B84403) synthetase. nih.govacs.org These simulations revealed the free energy barriers for carbamate translocation within the enzyme's internal tunnel. nih.govacs.org Such studies highlight the importance of conformational changes in the protein that facilitate the movement of the carbamate ligand. nih.govacs.org

In the context of drug design, MD simulations are often used to assess the stability of a ligand-protein complex and to understand the conformational changes that may occur upon binding. For a series of designed carbamate-based inhibitors of acetylcholinesterase (AChE), molecular dynamics simulations of up to 14 nanoseconds were performed to study the stability and interaction of these inhibitors with the enzyme. nih.gov The results indicated that variants with biphenyl (B1667301) substituents exhibited strong binding, and the simulations helped to understand the conformational changes in AChE upon inhibitor binding. nih.gov

For this compound, molecular docking could be hypothetically used to predict its binding affinity and mode of interaction with various enzymes. The phenylcarbamate moiety could form hydrogen bonds and pi-stacking interactions with amino acid residues in a binding pocket, while the 2-methyl-2-nitropropyl group would influence the steric and electronic complementarity with the target.

Prediction and Mechanistic Elucidation of Reaction Pathways and Kinetics (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms and predicting the kinetics of chemical reactions. For molecules containing nitro groups, DFT studies have been crucial in understanding their reactivity, particularly in radical reactions.

Recent research has shown that the nitro group can act as a traceless directing group in radical reactions, influencing the site-selectivity of reactions involving styrene (B11656) derivatives. rsc.org DFT calculations have supported a radical pathway for these transformations, involving processes like decarboxylation and cycloaddition. rsc.org

The kinetics of reactions involving nitroxide radicals, which share some electronic similarities with nitro compounds, have also been studied. acs.orgnih.gov For instance, the solvent effects on the kinetics of nitroxide radical trapping have been investigated, providing insights into the reactivity of these species. acs.org

Quantum chemical calculations have also been employed to assess the carcinogenicity risk of nitrosamines by studying their activation and deactivation pathways. frontiersin.org These studies show that the initial steps in the metabolic activation of nitrosamines have similar activation profiles across different molecules. frontiersin.org Such computational approaches could be adapted to study the metabolic fate of this compound, particularly the potential for enzymatic oxidation or reduction of the nitro group.

Table 2: Representative Activation Barriers for a Reaction Step in a Related Class of Compounds (Data is for the proton transfer step in the activation of N-nitrosamines as a model)

| Compound | Activation Barrier (kcal/mol) | Method |

| N-nitrosodimethylamine (NDMA) | ~26.4 | Quantum Chemical Calculation |

| 2-N-nitrosomethylaminopyridine | ~26.4 | Quantum Chemical Calculation |

| 3-N-nitrosomethylaminopyridine | ~26.6 | Quantum Chemical Calculation |

| 4-N-nitrosomethylaminopyridine | ~26.6 | Quantum Chemical Calculation |

Source: Adapted from quantum chemical calculations on N-nitrosamines. frontiersin.org

Conformational Analysis and Exploration of Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them on the potential energy surface.

For N-aryl carbamates, the rotational barriers around the N-C(aryl) and N-C(O) bonds are of particular interest. The planarity of the carbamate group and its orientation relative to the phenyl ring can significantly affect the molecule's electronic properties and interaction capabilities. Theoretical investigations on the conformational preferences of N-acetyl-N'-methylprolineamide, a related amide-containing molecule, have shown that while intramolecular hydrogen bonding is important in the isolated phase, a combination of hyperconjugative, steric, and electrostatic effects governs the conformational preferences in solution. rsc.org

DFT calculations at the B3LYP/6-31+G(d,p) level have been used to study how substituents affect the conformational preferences of proline derivatives, which, like the target molecule, have restricted rotation around certain bonds. nih.gov These studies revealed that even though a particular conformer might be the lowest in energy for a series of related compounds, there can be significant differences in other accessible conformations. nih.gov

In the case of this compound, the key conformational variables would include the torsion angles around the C(phenyl)-N bond, the N-C(O) bond, the O-C(propyl) bond, and the C-C bonds within the 2-methyl-2-nitropropyl group. The bulky tertiary carbon atom with a nitro group is expected to introduce significant steric hindrance, which would play a major role in determining the preferred conformations. A systematic conformational search using molecular mechanics or quantum chemical methods would be necessary to map out the potential energy surface and identify the low-energy conformers of this molecule.

Biological and Biochemical Interactions in Research Settings

In Vitro Enzyme Inhibition Studies

In vitro enzyme inhibition studies are a fundamental component of biochemical research, providing insights into how a compound may interact with and modulate the activity of specific enzymes. Such studies are crucial for understanding a compound's potential biological effects at a molecular level. For 2-Methyl-2-nitropropyl phenylcarbamate, the focus was on its potential inhibitory effects on cholinesterases and other enzymes like tyrosinase.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the regulation of cholinergic neurotransmission. Carbamate (B1207046) compounds, in general, are a well-known class of cholinesterase inhibitors. nih.gov However, a detailed search of scientific databases and literature revealed no studies that have specifically investigated the inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase. Therefore, no data on its potency (e.g., IC₅₀ values) or selectivity for these enzymes is available.

The mechanism of cholinesterase inhibition by carbamates typically involves the carbamylation of the serine hydroxyl group in the enzyme's active site. The stability of this carbamylated enzyme determines the duration of inhibition, with the rates of carbamylation and subsequent decarbamylation being critical kinetic parameters. For this compound, no kinetic studies have been published. Consequently, there is no information regarding its carbamylation and decarbamylation rates with cholinesterases.

Enzyme inhibition can be classified based on the nature of the interaction between the inhibitor and the enzyme. This can range from reversible (competitive, non-competitive, uncompetitive) to irreversible inhibition. While carbamates are generally known to be reversible inhibitors of cholinesterases, the specific classification and detailed mechanism for this compound have not been determined due to the absence of experimental investigation.

Exploration of Other Enzyme Inhibition Pathways (e.g., Tyrosinase)

Tyrosinase is a key enzyme in the biosynthesis of melanin. The inhibition of tyrosinase is a target for agents affecting pigmentation. mdpi.comnih.gov There is no available research on the effects of this compound on tyrosinase activity. Thus, its potential to act as a tyrosinase inhibitor remains unexplored.

Molecular Interactions with Defined Biological Targets (Non-Clinical Focus)

Understanding the direct molecular interactions between a compound and its biological targets is fundamental to elucidating its mechanism of action. This often involves studying binding affinities and characterizing the non-covalent interactions that stabilize the ligand-target complex.

Analysis of Binding Affinities and Ligand-Target Interactions

Binding affinity, often quantified by parameters such as the dissociation constant (Kd) or inhibition constant (Ki), provides a measure of the strength of the interaction between a ligand and its target. No studies have been conducted to measure the binding affinity of this compound for any biological target, including cholinesterases or tyrosinase. Furthermore, there are no molecular modeling or structural biology studies (e.g., X-ray crystallography or NMR spectroscopy) that describe the specific ligand-target interactions of this compound.

Mechanistic Studies of Cellular Permeation and Intracellular Action

No studies were identified that specifically investigate the mechanisms by which this compound might cross cell membranes or its subsequent actions within a cell. Research on other phenylcarbamate derivatives suggests that their cellular uptake can be influenced by factors such as lipophilicity and the presence of specific transporter proteins. For instance, some phenylcarbamates have been studied as enzyme inhibitors, where their ability to enter cells is a prerequisite for their activity. However, without experimental data on this compound, it is impossible to determine its cellular fate.

Similarly, the intracellular targets and mechanisms of action for this specific compound are unknown. The presence of a nitro group in a molecule can sometimes be associated with redox-cycling and the generation of reactive oxygen species, a mechanism of action for some antimicrobial and anticancer agents. The phenylcarbamate structure is a known pharmacophore in various drugs, often interacting with enzymes or receptors. However, how the 2-methyl-2-nitropropyl substitution would modulate such activities has not been explored.

Structure-Activity Relationship (SAR) Studies in Defined Biological Systems (In Vitro Focus)

The investigation of how a compound's chemical structure relates to its biological activity is a cornerstone of drug discovery. However, no structure-activity relationship (SAR) studies for this compound have been published.

Research on other series of phenylcarbamate derivatives has demonstrated that modifications to the phenyl ring or the carbamate group can significantly alter biological potency. For example, the addition of electron-withdrawing or electron-donating groups to the phenyl ring can affect binding to biological targets. The nature of the alcohol moiety of the carbamate is also crucial. However, in the absence of any measured biological activity for this compound, no such analysis can be performed.

The this compound molecule does not possess a chiral center, meaning it does not exist as different stereoisomers. Therefore, an investigation into the impact of stereochemistry on its biological activity is not applicable. In related chiral compounds, stereochemistry is often a critical determinant of biological activity, with one enantiomer or diastereomer exhibiting significantly higher potency than others. This is due to the three-dimensional nature of biological targets like enzymes and receptors, which selectively interact with specific stereoisomers.

Environmental Behavior and Degradation Pathways

Hydrolytic Degradation Mechanisms in Environmental Matrices

Hydrolysis is a significant abiotic degradation pathway for many carbamate (B1207046) pesticides in aqueous environments. The rate and mechanism of hydrolysis are strongly influenced by the pH of the surrounding matrix.

For carbamate esters, including phenylcarbamates, hydrolysis can proceed through different mechanisms depending on the pH. clemson.eduscite.ai Generally, carbamates exhibit greater stability in acidic to neutral conditions and are more susceptible to degradation under alkaline conditions. scite.ai The hydrolysis of carbamates often involves the cleavage of the ester bond. researchgate.net

In the case of 2-Methyl-2-nitropropyl phenylcarbamate, the presence of an electron-withdrawing nitro group on the propyl substituent can influence the stability of the carbamate linkage. Studies on other nitro-substituted phenylcarbamates have shown that electron-withdrawing groups can decrease the hydrolytic stability of the compound. nih.gov

The proposed primary hydrolytic degradation pathway for this compound involves the cleavage of the carbamate ester bond, which would lead to the formation of phenol (B47542) and 2-methyl-2-nitropropylcarbamic acid. The latter is expected to be unstable and could further decompose.

Table 1: Predicted Hydrolytic Degradation Products of this compound

| Precursor Compound | Predicted Hydrolysis Product 1 | Predicted Hydrolysis Product 2 |

| This compound | Phenol | 2-Methyl-2-nitropropylcarbamic acid |

Note: This table is based on general hydrolysis mechanisms for carbamate pesticides and requires specific experimental validation for this compound.

The rate of hydrolysis is also affected by the presence of certain minerals in soil. For instance, clay minerals like montmorillonite (B579905) have been shown to catalyze the hydrolysis of some carbamates while inhibiting the degradation of others through strong adsorption. nih.gov

Photolytic Degradation Pathways under Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for pesticides present on soil surfaces or in clear surface waters.

The photodecomposition of carbamate pesticides in aqueous solutions has been shown to follow first-order reaction kinetics. dss.go.th For many aromatic carbamates, photodegradation is initiated by the absorption of light, leading to the generation of radical cations and phenoxyl radicals through the cleavage of the C-O bond in the ester group. nih.gov

For this compound, exposure to sunlight is expected to induce photochemical reactions. The presence of the aromatic phenyl ring suggests that it can absorb UV radiation, leading to the excitation of the molecule and subsequent degradation. The degradation pathways are likely to involve the cleavage of the carbamate bond, similar to hydrolytic degradation, as well as potential reactions involving the nitro group. The photolysis of other nitroaromatic compounds has been observed to be a slow process in aqueous solutions but can be accelerated by the presence of substances that generate hydroxyl radicals. nih.gov

The photodegradation of dinitroaniline herbicides, which also contain nitro groups, is a known decomposition route, especially when they are on the soil surface. frontiersin.orgnih.gov This suggests that the nitro group in this compound could also be susceptible to photolytic transformation.

Table 2: Potential Photolytic Degradation Products of this compound

| Precursor Compound | Potential Photodegradation Product 1 | Potential Photodegradation Product 2 |

| This compound | Phenol | Products of nitro group transformation |

Note: This table presents potential products based on the photochemistry of related compounds and requires specific experimental data for this compound.

Microbial Degradation Processes and Identification of Relevant Microorganisms

Microbial degradation is a crucial process in the breakdown of organic pesticides in the soil and aquatic environments. A wide range of microorganisms, including bacteria and fungi, have been shown to degrade carbamate and nitroaromatic compounds. nih.govresearchgate.net

The initial step in the microbial degradation of many carbamate insecticides is the hydrolysis of the ester bond, catalyzed by carbamate hydrolase enzymes. researchgate.net This process is common for phenylcarbamates and leads to the formation of the corresponding phenol and carbamic acid derivatives.

The nitro group in this compound introduces a structural feature that is also subject to microbial attack. The biodegradation of nitroaromatic compounds often proceeds via the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. nih.govnih.gov This reduction is a key step in the mineralization of these compounds. For some nitroaliphatic compounds like 2-nitropropane (B154153), microbial degradation can lead to the formation of acetone. ethz.chresearchgate.net

Several microbial genera have been identified as being capable of degrading carbamates and nitroaromatic compounds, including Pseudomonas, Bacillus, Arthrobacter, and various fungi like Phanerochaete chrysosporium. nih.govnih.gov It is plausible that species within these genera could also be involved in the degradation of this compound.

Table 3: Microorganisms Potentially Involved in the Degradation of this compound

| Microbial Group | Genus | Potential Role in Degradation |

| Bacteria | Pseudomonas | Degradation of carbamates and nitroaromatics |

| Bacteria | Bacillus | Degradation of dinitroaniline herbicides |

| Bacteria | Arthrobacter | Degradation of nitroaromatic compounds |

| Fungi | Phanerochaete | Mineralization of nitroaromatic compounds |

Note: The involvement of these specific microorganisms in the degradation of this compound is inferred from their known capabilities with similar compounds and requires direct experimental confirmation.

Identification and Characterization of Environmental Transformation Products and Metabolites

The degradation of this compound in the environment is expected to result in a variety of transformation products and metabolites, arising from the hydrolytic, photolytic, and microbial pathways described above.

Based on the known degradation pathways of related compounds, the primary transformation products would likely include:

Phenol: Resulting from the cleavage of the carbamate ester bond through hydrolysis or photolysis.

2-Methyl-2-nitropropanol and Acetone: The 2-methyl-2-nitropropyl moiety is expected to be less stable after the cleavage of the carbamate. The degradation of the similar compound 2-nitropropane is known to produce acetone. ethz.chresearchgate.net Acid hydrolysis of 2-nitropropane can also yield acetone. youtube.com

Aniline: If the degradation involves the reduction of the nitro group followed by further transformations of the aliphatic chain. However, the primary cleavage of the carbamate bond is generally more favored.

Carbon Dioxide: Complete mineralization of the organic molecule by microbial action would ultimately lead to the formation of carbon dioxide.

Metabolites from the degradation of other pesticides have sometimes been found to be more persistent or mobile than the parent compound. nih.gov Therefore, a full understanding of the environmental impact of this compound requires the identification and characterization of its major transformation products.

Table 4: Potential Environmental Transformation Products and Metabolites of this compound

| Degradation Pathway | Potential Transformation Products/Metabolites |

| Hydrolysis | Phenol, 2-Methyl-2-nitropropylcarbamic acid (unstable) |

| Photolysis | Phenol, products from nitro group reactions |

| Microbial Degradation | Phenol, Acetone, 2-Amino-2-methylpropane (following nitro reduction) |

| Complete Mineralization | Carbon Dioxide, Water, Inorganic Nitrogen |

Note: The formation of these products is predicted based on the chemistry of the compound and degradation pathways of analogous substances. Specific analytical studies are needed for confirmation.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation, Quantification, and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like 2-Methyl-2-nitropropyl phenylcarbamate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer powerful, albeit different, approaches to its analysis.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of carbamate (B1207046) pesticides and related compounds. usgs.gov Its applicability to non-volatile and thermally labile compounds makes it particularly suitable for the analysis of many carbamates. For phenylcarbamates, reverse-phase HPLC (RP-HPLC) is a common approach. In this mode, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for analogous compounds can be adapted. For instance, the analysis of other carbamates has been successfully achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric or formic acid for better peak shape and resolution. sielc.comsielc.com Detection is often performed using a photodiode array (PDA) detector, which can provide UV absorbance profiles, or by more selective detectors. usgs.gov

A hypothetical HPLC method for this compound could involve a gradient elution to ensure adequate separation from potential impurities. The presence of the nitro group and the phenyl ring provides strong chromophores, making UV detection a viable and sensitive option.

Table 1: Illustrative HPLC Parameters for Carbamate Analysis

| Parameter | Value/Type |

|---|---|

| Column | C18 Reverse-Phase (e.g., 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | Photodiode Array (UV) |

| Injection Volume | 10-20 µL |

This table represents typical starting conditions for method development for a compound like this compound based on methods for other carbamates.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, many carbamates are thermally unstable and may degrade in the high temperatures of the GC inlet. For some carbamates, derivatization is employed to increase volatility and thermal stability. nih.gov

Direct GC-MS analysis of this compound could be challenging due to potential thermal degradation. However, for structurally related and more stable carbamates like methyl phenylcarbamate, GC-MS data is available. nih.gov The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the parent ion and its fragmentation patterns, which is invaluable for unequivocal identification. Should direct GC-MS analysis be feasible, the resulting mass spectrum would be expected to show characteristic fragments corresponding to the loss of the nitro group, the propyl group, and cleavage of the carbamate linkage.

Electrophoretic Methods (e.g., Micellar Electrokinetic Chromatography)

Electrophoretic methods, particularly capillary electrophoresis (CE), offer high-efficiency separations. Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of neutral analytes, making it highly suitable for many pharmaceutical and environmental compounds. wikipedia.orgnih.gov

In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles. wikipedia.org Neutral analytes, like this compound, can partition between the aqueous buffer and the hydrophobic interior of the micelles. wikipedia.orgnih.gov This differential partitioning, combined with the electroosmotic flow, enables the separation of neutral molecules.

Given that MEKC has been successfully applied to the separation of nitroaromatic explosives, which share the nitro functional group with the target compound, it stands as a promising technique for its analysis. nih.gov The method offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents. The separation selectivity in MEKC can be fine-tuned by changing the type and concentration of the surfactant, the pH of the buffer, and by adding organic modifiers or other additives to the buffer. wikipedia.org

Table 2: Potential MEKC Parameters for the Analysis of Nitroaromatic Compounds

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica |

| Buffer | Sodium borate (B1201080) with a surfactant (e.g., SDS) |

| Applied Voltage | 15-25 kV |

This table outlines typical conditions used in MEKC for separating compounds with similar functional groups to this compound. nih.gov

Application of Advanced Hyphenated Techniques (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents one of the most powerful analytical tools for the sensitive and selective determination of compounds in complex matrices. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

For a compound like this compound, an LC-MS/MS method would offer significant advantages. After separation on an HPLC column, the analyte would be ionized, typically using electrospray ionization (ESI). The resulting precursor ion would then be selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions would be detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a very high degree of selectivity and sensitivity.

Research on the closely related phenyl methyl carbamate has demonstrated the utility of LC-MS/MS for its detection and quantification. nih.gov In that study, base hydrolysis was used to form the carbamate, which was then analyzed by LC-MS/MS, yielding excellent sensitivity and linearity. nih.gov Similar approaches could be developed for this compound, likely targeting specific precursor-to-product ion transitions for unambiguous identification and quantification.

Table 3: Representative LC-MS/MS Parameters for a Related Carbamate (Methyl Phenylcarbamate)

| Parameter | Value/Type |

|---|---|

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | 152.0706 [M+H]+ |

| Fragmentation Mode | Collision-Induced Dissociation (CID) |

| Product Ions (m/z) | 120.0444, 92.0496, 77.0387 |

Data extrapolated from the analysis of methyl phenylcarbamate and is illustrative of a potential starting point for method development for this compound. nih.gov

The development and validation of such an LC-MS/MS method would be crucial for trace-level analysis, impurity profiling, and pharmacokinetic studies involving this compound.

Applications in Chemical Research and Materials Science

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Strategies and Catalytic Systems

Future research should prioritize the development of novel and efficient synthetic routes to 2-Methyl-2-nitropropyl phenylcarbamate and its analogues. While traditional methods for carbamate (B1207046) synthesis, such as the reaction of isocyanates with alcohols or the Hofmann and Curtius rearrangements, are established, they often involve hazardous reagents and produce significant waste. acs.org

Exploration into greener and more efficient synthetic strategies is a critical avenue. This could involve:

Catalytic Carbonylation: Investigating the use of transition metal catalysts for the direct carbonylation of the corresponding amine and alcohol precursors. acs.org

Enzymatic Synthesis: Exploring the use of enzymes, such as lipases, to catalyze the formation of the carbamate linkage, offering high selectivity and milder reaction conditions.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability over traditional batch methods.

A key challenge will be the introduction of the 2-methyl-2-nitropropyl moiety. Research into novel precursors and reaction pathways for incorporating this functional group will be essential. The table below outlines potential synthetic approaches that could be investigated.

| Synthetic Approach | Precursors | Potential Advantages |

| Isocyanate Route | Phenyl isocyanate and 2-methyl-2-nitropropanol | Direct and well-established for many carbamates. |

| Chloroformate Route | Phenyl chloroformate and 2-methyl-2-nitropropylamine | Alternative to isocyanates, may offer different reactivity. |

| Transesterification | A simple alkyl carbamate and 2-methyl-2-nitropropanol | Avoids highly reactive intermediates. |

| Catalytic Carbonylation | Aniline, CO, and 2-methyl-2-nitropropanol | Potentially more atom-economical. |

This table presents hypothetical synthetic routes for future investigation.

Deeper Mechanistic Elucidation of Complex Chemical and Biological Reactions

The primary biological target of many carbamate insecticides is acetylcholinesterase (AChE). nih.gov Carbamates act as pseudo-irreversible inhibitors by carbamylating a serine residue in the active site of the enzyme. nih.gov Future research on this compound should focus on a detailed mechanistic understanding of this interaction.

Key research questions include:

Kinetics of Inhibition: Determining the rates of association and dissociation with AChE to understand the duration of inhibition.

Enzyme Selectivity: Investigating the selectivity for AChE over other cholinesterases, such as butyrylcholinesterase (BuChE), which can influence the compound's toxicological profile. acs.org

Metabolic Pathways: Identifying the metabolic fate of the compound in target and non-target organisms. This includes the potential for the nitro group to undergo reduction or other transformations, which could significantly alter the molecule's biological activity and toxicity. nih.gov

Non-target Effects: Exploring potential off-target interactions and their biological consequences. Recent studies on other carbamates have suggested various non-cholinergic effects that warrant investigation. researchgate.net

Computational modeling and simulation can play a crucial role in elucidating these mechanisms at a molecular level, providing insights into the binding modes and interactions within the enzyme's active site. nih.gov

Advanced Structure-Activity Relationship Studies for Highly Specific Research Tools

Systematic structure-activity relationship (SAR) studies are essential for designing more potent and selective molecules. acs.orgnih.gov For this compound, future SAR studies should explore how modifications to its chemical structure affect its biological activity.

Areas for investigation include:

Aromatic Ring Substitution: Introducing various substituents onto the phenyl ring to probe electronic and steric effects on binding affinity.

Carbamate Linkage Modification: Replacing the NH group or the carbonyl oxygen to alter hydrogen bonding potential and stability. nih.gov

Alkyl Chain Variation: Modifying the 2-methyl-2-nitropropyl group to understand its role in binding and specificity. This could involve altering the alkyl chain length, branching, or replacing the nitro group with other electron-withdrawing groups.

The data from these studies can be used to develop quantitative structure-activity relationship (QSAR) models, which can predict the activity of new, unsynthesized analogues and guide the design of highly specific molecular probes for studying cholinergic systems. researchgate.net The table below summarizes key structural modifications and their potential impact on activity.

| Structural Modification | Potential Impact on Activity |

| Substitution on the Phenyl Ring | Alteration of electronic properties and steric fit in the active site. |

| Isosteric Replacement of the Carbamate Group | Changes in hydrogen bonding capabilities and metabolic stability. |

| Modification of the 2-methyl-2-nitropropyl Moiety | Influence on lipophilicity and interaction with hydrophobic pockets of the target enzyme. |

This table outlines hypothetical structure-activity relationships for future investigation.

Comprehensive Assessment of Sustainable Production and Lifecycle from a Green Chemistry Perspective

A critical area for future research is the evaluation of this compound from a green chemistry and sustainability standpoint. mdpi.com This involves a holistic assessment of its entire lifecycle, from synthesis to environmental fate.

Key aspects to be addressed include:

Green Synthesis Metrics: Evaluating synthetic routes based on principles of green chemistry, such as atom economy, E-factor, and the use of renewable feedstocks. justagriculture.in The potential to synthesize precursors from bio-based sources, such as lignin, should be explored. indianchemicalnews.com

Biodegradability and Environmental Persistence: Studying the degradation of the compound in soil and water to assess its environmental persistence. The role of microorganisms in the breakdown of the carbamate and nitro functionalities is of particular interest. nih.gov

Lifecycle Assessment (LCA): Conducting a comprehensive LCA to quantify the environmental impacts associated with the production, use, and disposal of the compound. researchgate.netnih.gov This would include an analysis of energy consumption, greenhouse gas emissions, and ecotoxicity. researchgate.net

By integrating these considerations early in the research and development process, it may be possible to design more environmentally benign analogues or production processes.

Q & A

Basic: What synthetic methodologies are employed for 2-Methyl-2-nitropropyl phenylcarbamate?

Methodological Answer:

The synthesis typically involves introducing the nitropropyl group to a phenylcarbamate backbone. A common approach includes:

- Nitropropylation : Reacting a phenylcarbamate precursor (e.g., phenyl isocyanate) with 2-methyl-2-nitropropanol under controlled conditions (e.g., anhydrous solvents, catalytic bases like pyridine).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .

- Validation : Confirm yield and purity via melting point analysis and TLC (Rf comparison with standards).

Basic: What spectroscopic and crystallographic techniques are used for structural characterization?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis (monoclinic P21/n space group, a = 6.1170 Å, b = 10.123 Å, c = 18.868 Å, β = 91.36°) with refinement using SHELXL97 (R factor = 0.057). Hydrogen bonding (N–H⋯O) can be quantified via geometric parameters (e.g., bond angles, distances) .

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm nitropropyl and carbamate moieties. Key signals: δ ~1.5 ppm (CH₃ groups), δ ~4.2 ppm (carbamate OCH₂) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced: How to resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., X-ray, NMR, elemental analysis) to confirm structural assignments. For example, discrepancies in NO₂ group orientation in crystallography vs. NMR can arise from dynamic effects; variable-temperature NMR may resolve this .

- Refinement Checks : In X-ray studies, ensure data/parameter ratio >14.7 and S value ≈1.00. Re-examine absorption corrections (ψ-scan) and thermal displacement parameters .

- Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., using Gaussian) to validate bond lengths/angles .

Advanced: What intermolecular interactions govern the solid-state packing of this compound?

Methodological Answer:

- Hydrogen Bonding : N–H⋯O interactions form anti-parallel dimers (e.g., N1–H1⋯O2, distance = 2.89 Å, angle = 167°). Symmetry operations (e.g., -x+1, -y+1, -z+2) define dimeric units .

- van der Waals Forces : Methyl and phenyl groups contribute to layered packing. Use Mercury software to visualize Hirshfeld surfaces and quantify contact contributions .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps.

- Storage : Keep in airtight containers at -20°C (if stable) to prevent degradation .

- Waste Disposal : Neutralize nitro groups (e.g., reduction with Fe/NH₄Cl) before disposal in designated hazardous waste containers .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test bases (e.g., DBU, K₂CO₃) to enhance nitropropylation efficiency. Monitor reaction progress via in-situ IR for C=O formation .

- Solvent Optimization : Compare polar aprotic solvents (DMF, THF) for solubility and reaction rate. Use DoE (Design of Experiments) to identify ideal temperature (e.g., 60–80°C) and stoichiometry .

- Scale-Up Considerations : Implement continuous flow chemistry to mitigate exothermic risks during nitropropyl group introduction .

Advanced: What analytical methods ensure purity and stability in long-term studies?

Methodological Answer:

- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities. Monitor UV absorption at 254 nm (carbamate C=O) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS to identify hydrolysis products (e.g., phenylcarbamic acid) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C₁₃H₁₆N₂O₄: C 57.34%, H 5.92%, N 10.29%) .

Advanced: How does steric hindrance from the nitropropyl group affect reactivity?

Methodological Answer:

- Kinetic Studies : Compare reaction rates of this compound with less hindered analogs (e.g., ethyl substituents) in nucleophilic acyl substitution.

- Computational Analysis : Calculate steric maps (e.g., using SambVca) to quantify % buried volume around the carbamate carbonyl .

- Crystallographic Evidence : Distorted bond angles (e.g., C4–C5–C6 = 113.2°) indicate steric strain, which may reduce reactivity toward bulky electrophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.